REACTION_CXSMILES
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[NH2:1][C:2]([CH3:7])([CH2:5][OH:6])[CH2:3][OH:4].[C:8](=O)(OCC)[O:9]CC>C(O)C>[OH:4][CH2:3][C:2]1([CH3:7])[CH2:5][O:6][C:8](=[O:9])[NH:1]1
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Name
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|
Quantity
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21.62 g
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Type
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reactant
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Smiles
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NC(CO)(CO)C
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Name
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|
Quantity
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40 mL
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Type
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reactant
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Smiles
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C(OCC)(OCC)=O
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Name
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|
Quantity
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12 mL
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Type
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solvent
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Smiles
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C(C)O
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A Dean-Stark trap was fitted to a flask
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Type
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DISTILLATION
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Details
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was distilled
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Type
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FILTRATION
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Details
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the resulting crystals were filtered
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Type
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WASH
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Details
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washed with cold ethanol
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Type
|
CUSTOM
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Details
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The crude material (˜90% purity) was used without further purification (24.82 g, 189.0 mmol, 92%)
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Name
|
|
Type
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|
Smiles
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OCC1(NC(OC1)=O)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |